molecular formula C14H19NO4 B5630251 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No.: B5630251
M. Wt: 265.30 g/mol
InChI Key: WBSFXIIDLAELJP-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound belonging to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method utilizes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative through cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in various biological processes. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its combination of a propanoic acid moiety with a dimethoxy-substituted isoquinoline core makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-12-7-10-3-5-15(6-4-14(16)17)9-11(10)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFXIIDLAELJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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